molecular formula C23H19N5O4 B12390785 5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide

Cat. No.: B12390785
M. Wt: 429.4 g/mol
InChI Key: CMVDOFFRPTYZID-UHFFFAOYSA-N
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Description

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide is a complex organic compound that features a combination of nitro, imidazo[1,2-a]pyridine, and furan-2-carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the nitro group, and the coupling with furan-2-carboxamide. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Mechanism of Action

The mechanism of action of 5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins . These interactions can modulate biological pathways and lead to therapeutic effects .

Properties

Molecular Formula

C23H19N5O4

Molecular Weight

429.4 g/mol

IUPAC Name

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H19N5O4/c29-23(20-5-6-22(32-20)28(30)31)26-18-3-1-16(2-4-18)19-14-25-21-13-17(9-12-27(19)21)15-7-10-24-11-8-15/h1-7,9,12-14,24H,8,10-11H2,(H,26,29)

InChI Key

CMVDOFFRPTYZID-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC3=NC=C(N3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

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